An In-depth Technical Guide to 3-Ethyl-1-(pyrrolidin-3-yl)urea Hydrochloride
An In-depth Technical Guide to 3-Ethyl-1-(pyrrolidin-3-yl)urea Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride, a molecule of interest within the broader class of pyrrolidinyl ureas. While specific public domain data on this exact hydrochloride salt is limited, this document, grounded in established chemical principles and data from structurally related analogs, aims to serve as a foundational resource. It covers the molecule's putative chemical structure, physicochemical properties, a plausible synthetic route, and proposed analytical methodologies for its characterization. Furthermore, this guide explores the potential pharmacological significance of this scaffold by examining the biological activities of related pyrrolidinyl urea derivatives.
Introduction: The Pyrrolidinyl Urea Scaffold
The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.[1] Its non-planar, three-dimensional structure allows for the precise spatial orientation of substituents, making it a valuable scaffold in drug design to explore chemical space and optimize interactions with biological targets.[2] When combined with a urea functional group, the resulting pyrrolidinyl urea moiety offers a versatile platform for developing compounds with a wide range of biological activities. Urea derivatives are known to participate in hydrogen bonding and can act as bioisosteres for other functional groups, contributing to their diverse pharmacological profiles.[3] This guide focuses on the specific derivative, 3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride, providing a technical framework for its study.
Chemical Identity and Physicochemical Properties
Chemical Structure
The molecule consists of a pyrrolidine ring substituted at the 3-position with a urea group. This urea group is, in turn, substituted with an ethyl group on one of its nitrogen atoms. The hydrochloride salt form indicates that the basic nitrogen of the pyrrolidine ring is protonated.
Caption: Chemical structure of 3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride.
Physicochemical Properties (Predicted)
In the absence of experimental data, physicochemical properties can be predicted based on the structure. These predictions are valuable for anticipating solubility, permeability, and other drug-like characteristics. The properties of the free base, 1-Ethyl-3-(pyrrolidin-3-yl)urea, are used for these predictions.
| Property | Predicted Value | Notes |
| Molecular Formula | C7H16ClN3O | For the hydrochloride salt |
| Molecular Weight | 193.68 g/mol | For the hydrochloride salt |
| XLogP3 | -0.5 to -1.0 | Indicates good hydrophilicity |
| Hydrogen Bond Donors | 3 | |
| Hydrogen Bond Acceptors | 2 | |
| Rotatable Bonds | 3 | |
| Topological Polar Surface Area | 58.5 Ų | Suggests good cell permeability |
These values are estimated based on computational models for structurally similar compounds.
Synthesis and Experimental Protocols
The synthesis of 3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride can be approached through established methods for urea formation. A plausible and efficient synthetic route would involve the reaction of a protected 3-aminopyrrolidine with ethyl isocyanate, followed by deprotection and salt formation.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of tert-butyl 3-(3-ethylureido)pyrrolidine-1-carboxylate
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To a stirred solution of tert-butyl 3-aminopyrrolidine-1-carboxylate (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add ethyl isocyanate (1.05 equivalents) dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, concentrate the reaction mixture under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the Boc-protected urea derivative.
Step 2: Synthesis of 3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride
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Dissolve the purified tert-butyl 3-(3-ethylureido)pyrrolidine-1-carboxylate (1 equivalent) in a minimal amount of methanol or ethyl acetate.
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To this solution, add a solution of hydrochloric acid in dioxane or diethyl ether (e.g., 4M HCl in dioxane, 2-3 equivalents) at 0 °C.
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Stir the mixture at room temperature for 2-4 hours.
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A precipitate should form. If not, the product can be precipitated by the addition of diethyl ether.
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Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final hydrochloride salt.
Analytical Characterization
The structural confirmation and purity assessment of 3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride would rely on a combination of standard analytical techniques.
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Would show characteristic signals for the ethyl group (a triplet and a quartet), multiplets for the pyrrolidine ring protons, and signals for the N-H protons of the urea and the protonated amine. The integration of these signals would correspond to the number of protons in each environment.
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¹³C NMR: Would display distinct signals for the carbonyl carbon of the urea, the carbons of the ethyl group, and the carbons of the pyrrolidine ring.
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Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent peak corresponding to the molecular ion of the free base ([M+H]⁺).
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Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching frequencies for the amine and urea groups, a strong C=O stretching frequency for the urea carbonyl, and C-H stretching for the aliphatic groups.
Chromatographic Methods
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High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method could be developed for purity analysis. A C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile or methanol) would be a suitable starting point.
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Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for confirming the molecular weight of the compound and any potential impurities or degradation products.[4]
Potential Applications and Biological Activity
The pyrrolidinyl urea scaffold is present in numerous compounds with significant biological activities, suggesting that 3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride could be a valuable molecule for drug discovery efforts.
Central Nervous System (CNS) Activity
Several N-aryl-N'-(pyrrolidinylidene)ureas have been shown to possess anxiolytic and muscle-relaxant properties.[5] This suggests that derivatives of 3-Ethyl-1-(pyrrolidin-3-yl)urea could be investigated for their potential as CNS agents.
Anti-inflammatory and Analgesic Properties
Urea derivatives are known to exhibit anti-inflammatory activity. For instance, certain pyrazolyl urea derivatives have been identified as p38α MAPK inhibitors, a key target in inflammatory pathways.[6] The pyrrolidinyl urea scaffold could be explored for similar inhibitory activities.
Hypoglycemic Agents
Substituted sulphonylurea and pyrrolidine-based derivatives have been designed and synthesized as potential hypoglycemic agents.[7] This indicates another potential therapeutic area for compounds like 3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride.
Logical Relationship to Other Bioactive Ureas
Caption: Potential therapeutic areas for the pyrrolidinyl urea scaffold.
Safety and Handling
Specific toxicity data for 3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride is not available. Therefore, it should be handled with the standard precautions for a novel chemical entity in a research setting. General safety information for related compounds provides a basis for a cautious approach.
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General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Toxicity: The toxicological properties have not been thoroughly investigated. Assume the compound is potentially hazardous.
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Stability: Likely stable under standard laboratory conditions. As a hydrochloride salt, it may be hygroscopic. Store in a tightly sealed container in a cool, dry place.
Conclusion
3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride represents an intriguing, albeit under-documented, member of the pharmacologically relevant pyrrolidinyl urea class of compounds. This technical guide has provided a comprehensive, albeit largely predictive, framework for its chemical structure, properties, synthesis, and analysis. The established biological activities of related molecules suggest that this compound could be a valuable probe or lead structure in drug discovery programs targeting the central nervous system, inflammation, or metabolic disorders. It is our hope that this guide will serve as a valuable resource for researchers embarking on the synthesis and investigation of this and other novel pyrrolidinyl urea derivatives.
References
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Rasmussen, C. R., et al. (1978). 2-Pyrrolidinylideneureas, a new class of central nervous system agents. Journal of Medicinal Chemistry, 21(10), 1044–1054.[5]
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Patel, R. V., et al. (2015). Molecular Docking and Synthesis of Some Substituted Sulphonylurea/Pyrrolidine -Based Derivatives as Hypoglycemic Agents. Journal of Organic Chemistry & Process Research, 3(1), 1-10.[7]
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Biointerface Research in Applied Chemistry. (2021). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Cytotoxic Activities. Biointerface Research in Applied Chemistry, 12(3), 3789-3801.[4]
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